

Comparative analysis of Dimethoxy Dienogest vs. Dienogest

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Comparative Analysis: Dienogest vs. Dimethoxy Dienogest

A comprehensive guide for researchers and drug development professionals.

This guide provides a detailed comparative analysis of Dienogest, a well-established synthetic progestogen, and **Dimethoxy Dienogest**. While Dienogest is a widely used therapeutic agent for endometriosis and contraception, information on **Dimethoxy Dienogest** is sparse, with available data primarily identifying it as an impurity of Dienogest. This analysis will therefore focus on the extensive experimental data available for Dienogest and contrast it with the limited chemical information for **Dimethoxy Dienogest**.

Chemical and Physical Properties

Dienogest and **Dimethoxy Dienogest** share a core steroidal structure but differ in their functional groups, which significantly impacts their chemical properties and, presumably, their biological activity.



Property	Dienogest	Dimethoxy Dienogest
Molecular Formula	C20H25NO2[1][2][3]	C22H31NO3[4][5][6][7]
Molecular Weight	311.42 g/mol [2]	357.49 g/mol [5][6][7]
IUPAC Name	17α-cyanomethyl-17β- hydroxyestra-4,9-dien-3-one[8]	2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl- 1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile[4][5]
CAS Number	65928-58-7[1][9]	102193-41-9[4][5][10]
Synonyms	STS 557[11]	(17alpha)-17-Hydroxy-3,3- dimethoxy-19-norpregna- 5(10),9(11)-diene-21-nitrile[4]
Nature	Orally-active semisynthetic progestogen[1][12]	Impurity of Dienogest[10]

Mechanism of Action of Dienogest

Dienogest exerts its therapeutic effects through a multi-faceted mechanism of action, primarily as a selective agonist of the progesterone receptor (PR).[8][9] It exhibits potent progestagenic effects on the endometrium, leading to tissue atrophy with prolonged use.[9] Its action involves the suppression of estradiol production, thereby reducing the trophic effects of estrogen on both eutopic and ectopic endometrial tissue.[9]

Key aspects of Dienogest's mechanism of action include:

- Progestogenic Activity: Dienogest is a potent PR agonist, leading to the decidualization of endometrial tissue.[9]
- Anti-proliferative Effects: It inhibits the proliferation of endometrial cells.[13]
- Immunologic and Anti-angiogenic Effects: Dienogest modulates the immune response and reduces inflammation and the formation of new blood vessels in endometrial tissue.[9][13]



- Ovulation Inhibition: At a dose of 2 mg/day, Dienogest inhibits ovulation primarily through a direct action on the ovary by inhibiting folliculogenesis, with minimal impact on gonadotropin secretion.[8]
- Anti-androgenic Activity: Dienogest acts as an antagonist at androgen receptors, which can help in managing androgen-related symptoms like acne.[8][9]

// Connections Dienogest -> PR [label="Agonist", color="#34A853"]; PR -> Endometrium [label="Decidualization,\nAtrophy", color="#EA4335"]; Dienogest -> Ovary [label="Inhibits Folliculogenesis", color="#EA4335"]; Ovary -> Estradiol [label="Reduced Production", color="#EA4335", style=dashed]; Hypothalamus -> Pituitary [label="GnRH", color="#5F6368"]; Pituitary -> Ovary [label="LH/FSH", color="#5F6368"]; Dienogest -> Hypothalamus [label="Weak Inhibition", color="#EA4335", style=dashed]; Dienogest -> AndrogenReceptor [label="Antagonist", color="#EA4335"];

// Invisible nodes for alignment {rank=same; Dienogest;} {rank=same; PR; AndrogenReceptor;} {rank=same; Endometrium; Ovary; Hypothalamus;} {rank=same; Pituitary;}

Estradiol [label="Estradiol", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; } .dot Caption: Simplified signaling pathway of Dienogest.

Pharmacokinetics of Dienogest

Dienogest is characterized by rapid absorption and high bioavailability following oral administration.[9][12]

Value	
~91%[9][12]	
~1.5 hours[9][12]	
90% (non-specifically to albumin)[9]	
Primarily by CYP3A4[9]	
9-10 hours[9]	
Predominantly as inactive metabolites in urine[9]	



Efficacy of Dienogest in Endometriosis

Clinical studies have demonstrated the efficacy of Dienogest in managing endometriosisassociated pain and reducing the size of endometriotic lesions.



Study Comparison	Key Efficacy Findings	Reference
Dienogest vs. Placebo	Dienogest (2 mg/day) was significantly more effective than placebo in reducing endometriosis-associated pelvic pain (EAPP) over 24 weeks.	[14]
Dienogest vs. Leuprorelin Acetate (GnRH agonist)	Dienogest was found to be non-inferior to leuprorelin acetate in reducing EAPP, with a more favorable safety profile regarding bone mineral density.	[14]
Dienogest vs. Dydrogesterone	Dienogest (2 mg/day) was more effective than dydrogesterone (10 mg twice daily) in relieving endometriosis-associated pelvic pain after 12 weeks.	[15]
Dienogest vs. Dienogest + Ethinylestradiol	Both treatments were effective in reducing chronic pelvic pain and dysmenorrhea. Dienogest alone showed a significant reduction in deep dyspareunia pain scores at 6 months.	[16][17]
Dienogest vs. Combined Oral Contraceptive (Yasmin)	Dienogest (2 mg/day) was comparable to the combined oral contraceptive in relieving endometriosis-associated pelvic pain and improving quality of life.	[18]

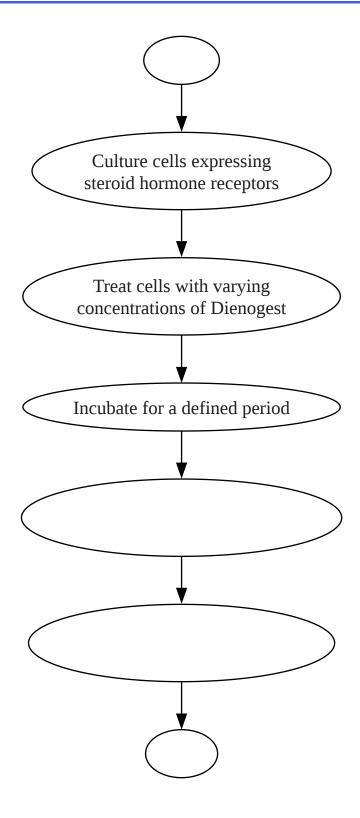
Experimental Protocols



In Vitro Receptor Transactivation Assay

- Objective: To determine the agonistic and antagonistic activity of Dienogest on various steroid hormone receptors.
- Methodology:
 - Cell lines expressing human progesterone receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptors alpha (ERα) and beta (ERβ) are used.
 - Cells are incubated with varying concentrations of Dienogest.
 - Receptor activation is measured by a reporter gene assay (e.g., luciferase assay).
 - EC50 values are calculated to determine the potency of agonistic activity, and IC50 values for antagonistic activity.
- Key Findings for Dienogest: Dienogest is a selective progesterone receptor agonist with antagonistic activity on the androgen receptor.[19] It shows no significant agonistic or antagonistic action on GR, MR, ERα, or ERβ.[19]





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Pharmacokinetic Study in Healthy Volunteers

• Objective: To determine the pharmacokinetic profile of orally administered Dienogest.



- Methodology:
 - A cohort of healthy female volunteers is recruited.
 - A single oral dose of Dienogest (e.g., 2 mg) is administered.
 - Blood samples are collected at predefined time points over a period of 72 hours.
 - Plasma concentrations of Dienogest are quantified using a validated analytical method (e.g., LC-MS/MS).
 - Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated using non-compartmental analysis.
- Key Findings for Dienogest: Dienogest is rapidly absorbed with a Tmax of approximately 1.5 hours and has a half-life of 9-10 hours.[9][12]

Conclusion

The comparative analysis reveals a significant disparity in the available scientific data between Dienogest and **Dimethoxy Dienogest**. Dienogest is a well-characterized and clinically effective progestin with a clear mechanism of action and a robust body of evidence supporting its therapeutic use. In contrast, **Dimethoxy Dienogest** is identified as an impurity, and as such, lacks the pharmacological and clinical data necessary for a direct therapeutic comparison. For researchers and drug development professionals, this distinction is critical. While Dienogest remains a key molecule in the management of gynecological conditions, the relevance of **Dimethoxy Dienogest** is primarily in the context of pharmaceutical manufacturing and quality control. Future research could explore the potential biological activity of **Dimethoxy Dienogest**, although its current classification does not suggest a therapeutic role.

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